3-(Aminooxy)-1-propanethiol Hydrochloride

Catalog No.
S995049
CAS No.
1071-99-4
M.F
C3H10ClNOS
M. Wt
143.629
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminooxy)-1-propanethiol Hydrochloride

CAS Number

1071-99-4

Product Name

3-(Aminooxy)-1-propanethiol Hydrochloride

IUPAC Name

O-(3-sulfanylpropyl)hydroxylamine;hydrochloride

Molecular Formula

C3H10ClNOS

Molecular Weight

143.629

InChI

InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H

InChI Key

JSBNCTQNPHWQPS-UHFFFAOYSA-N

SMILES

C(CON)CS.Cl

Conjugation of Carbohydrates to Proteins

3-(Aminooxy)-1-propanethiol Hydrochloride (3-APTH) is a valuable tool in scientific research, particularly in the field of biochemistry. It serves as a heterobifunctional linker, meaning it possesses two functional groups that can react with different types of molecules. This property makes it useful for conjugating carbohydrates to proteins, a technique frequently employed to study protein-carbohydrate interactions and develop novel therapeutics.

The aminooxy group of 3-APTH can selectively react with aldehyde or ketone groups on carbohydrates, forming a stable oxime linkage. [] On the other hand, the thiol group can be used to attach the linker to sulfhydryl groups on cysteine residues in proteins through various conjugation methods, such as reductive amination or Michael addition. This enables the creation of carbohydrate-protein conjugates with well-defined structures, essential for various research applications.

Advantages of 3-APTH for Carbohydrate-Protein Conjugation

-APTH offers several advantages over other linkers used for carbohydrate-protein conjugation:

  • Specificity: The aminooxy group exhibits high selectivity towards aldehydes and ketones, minimizing unwanted side reactions with other functional groups present in carbohydrates or proteins. []
  • Stability: The oxime linkage formed between 3-APTH and the carbohydrate is stable under physiological conditions, ensuring the integrity of the conjugate during experiments. []
  • Biocompatibility: 3-APTH is generally considered biocompatible, making it suitable for studies involving biological systems.

Applications in Glycoscience Research

-APTH finds application in various areas of glycoscience research, including:

  • Studying protein-carbohydrate interactions: By creating well-defined carbohydrate-protein conjugates, researchers can investigate the binding specificities and affinities between these molecules, providing insights into essential biological processes like cell adhesion, signaling, and pathogen recognition. [, ]
  • Developing carbohydrate-based vaccines: 3-APTH can be used to conjugate carbohydrate antigens to carrier proteins, potentially enhancing the immunogenicity of vaccines against various pathogens, including bacteria and viruses. []
  • Drug discovery: Carbohydrate-protein conjugates can be employed as tools for drug discovery by targeting specific carbohydrate-binding proteins involved in diseases.

3-(Aminooxy)-1-propanethiol Hydrochloride is a chemical compound characterized by the presence of both aminooxy and thiol functional groups, which endow it with unique reactivity and versatility in various chemical applications. Its molecular formula is C3H9NOSHClC_3H_9NOS\cdot HCl, and it has a molecular weight of approximately 143.64 g/mol. The compound is typically encountered as a white to off-white solid and is hygroscopic in nature, requiring careful storage conditions, generally at -20°C under an inert atmosphere to maintain stability .

Due to its functional groups:

  • Oxidation: The thiol group can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide.
  • Reduction: The aminooxy group can undergo reduction reactions, often facilitated by reducing agents like sodium borohydride.
  • Substitution: The aminooxy group can react with carbonyl compounds to form oximes, while the thiol group can engage in nucleophilic substitution reactions with alkyl halides .

These reactions enable the synthesis of various derivatives and complex molecules.

In biological contexts, 3-(Aminooxy)-1-propanethiol Hydrochloride is utilized for its ability to modify biomolecules. It forms stable oxime bonds with carbonyl-containing biomolecules such as proteins and nucleic acids, making it a valuable tool in bioconjugation and labeling studies. This compound has been explored for its potential in drug development and as an enzyme inhibitor due to its reactivity with specific biological targets .

The synthesis of 3-(Aminooxy)-1-propanethiol Hydrochloride typically involves the reaction of 3-chloropropanethiol with hydroxylamine hydrochloride. This reaction is conducted in an aqueous medium under reflux conditions to promote the nucleophilic substitution mechanism. After the reaction, the product can be purified through crystallization or other suitable methods to achieve high purity levels . For industrial-scale production, processes are optimized for yield and purity, often employing continuous flow reactors.

This compound has diverse applications across several fields:

  • Organic Synthesis: It is used for forming oxime linkages, which are critical in constructing complex molecules and bioconjugates.
  • Biological Research: Its ability to label proteins and nucleic acids makes it significant in biochemical assays and studies.
  • Industrial Use: In industry, it serves as a precursor for specialty chemicals, polymers, and coatings .

Research on interaction studies involving 3-(Aminooxy)-1-propanethiol Hydrochloride often focuses on its reactivity with various biomolecules. The formation of stable oxime bonds allows for targeted modifications that can enhance the properties of therapeutic agents or facilitate the study of protein interactions. These studies help elucidate the compound's potential role in drug delivery systems and molecular imaging techniques .

Several compounds exhibit structural or functional similarities to 3-(Aminooxy)-1-propanethiol Hydrochloride:

  • Aminooxyacetic Acid: This compound contains an aminooxy group and is primarily used as an enzyme inhibitor.
  • Hydroxylamine Hydrochloride: A simpler analog that shares similar reactivity patterns and is widely used in synthetic applications.
  • Thiol Compounds: Various thiols exhibit similar reactivity but lack the aminooxy functionality.

Uniqueness

The uniqueness of 3-(Aminooxy)-1-propanethiol Hydrochloride lies in its dual functionality; both aminooxy and thiol groups provide distinct pathways for

Dates

Modify: 2023-08-15

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